ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
The compound ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (hereafter referred to as the "target compound") is a multifunctional heterocyclic molecule. Its structure comprises:
- A tetrahydrobenzo[b]thiophene core with an ethyl ester group at position 3.
- A propanamido linker connecting the thiophene core to a substituted indole moiety.
- A 5-ethyl-1,3,4-oxadiazole ring fused to the indole at position 2.
This compound’s synthesis likely begins with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (a precursor documented in ), followed by cyanoacetylation and subsequent coupling with an indole-oxadiazole derivative .
Properties
IUPAC Name |
ethyl 2-[2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S/c1-4-21-28-29-24(34-21)19-14-16-10-6-8-12-18(16)30(19)15(3)23(31)27-25-22(26(32)33-5-2)17-11-7-9-13-20(17)35-25/h6,8,10,12,14-15H,4-5,7,9,11,13H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFLANPTJFDIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2C(C)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound based on diverse studies and findings.
Chemical Structure
The compound features a unique structure that includes:
- An indole moiety
- A tetrahydrobenzo[b]thiophene core
- An oxadiazole ring
This structural complexity is believed to contribute to its diverse biological activities.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic effects:
Anticancer Activity
Studies have shown that compounds containing oxadiazole and indole derivatives exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific cancer cell proliferation pathways, potentially through the modulation of protein kinases involved in cell cycle regulation.
- Case Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating effective concentration ranges for therapeutic applications.
Antimicrobial Properties
Compounds similar to this compound have been reported to possess antimicrobial activity:
- Efficacy Against Bacteria and Fungi : Preliminary data suggest that this compound demonstrates inhibitory effects against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been explored:
- Inflammation Pathways : The compound may exert its effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
Research Findings and Data Tables
The following table summarizes key findings from various studies on related compounds:
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. The structural components of this compound suggest that it may interact with biological targets involved in cancer cell proliferation. For instance, derivatives of oxadiazole have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .
Antitubercular Activity
Compounds containing oxadiazole moieties have been explored for their antitubercular properties. A study highlighted the synthesis of a dipeptide coupled with a pyrazine-oxadiazole derivative that demonstrated significant activity against Mycobacterium tuberculosis. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Drug Delivery Systems
The unique chemical structure of this compound allows for its incorporation into drug delivery systems. Its amphiphilic nature can facilitate the formation of nanoparticles that enhance the solubility and bioavailability of poorly soluble drugs. Studies indicate that such systems can improve therapeutic efficacy while minimizing side effects .
Organic Photovoltaics
The compound's structural characteristics may also lend themselves to applications in organic photovoltaics. Research has shown that similar oxadiazole-based compounds can serve as electron transport materials in solar cells. Their ability to facilitate charge transfer makes them suitable candidates for improving the efficiency of photovoltaic devices .
Case Studies
Comparison with Similar Compounds
Key Research Findings
- Synthetic Flexibility : The target compound’s synthesis leverages modular coupling of heterocyclic units, similar to methods in and . This allows for systematic structural variations .
- The tetrahydrobenzo[b]thiophene core balances rigidity and saturation, which may optimize metabolic stability relative to fully aromatic systems.
- Heterocycle Comparison : Oxadiazoles (target compound) are more electron-deficient than thiadiazoles () or thiazoles (), influencing reactivity and target binding.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can stepwise coupling reactions be optimized?
- Methodological Answer : A stepwise approach is advised, starting with the synthesis of the tetrahydrobenzo[b]thiophene core. highlights the use of 2-thiophene carbonyl chloride for amide bond formation, followed by cyclization under reflux conditions to form heterocyclic moieties (e.g., oxadiazole and indole rings). Key steps include:
- Amide Coupling : React ethyl 2-amino-tetrahydrobenzo[b]thiophene-3-carboxylate with activated carbonyl intermediates (e.g., chloroformates or acid chlorides) .
- Cyclization : Employ acetic acid with catalytic sodium acetate (reflux, 3–5 hours) to form oxadiazole and indole rings, as demonstrated in similar syntheses .
- Purification : Recrystallization from DMF/acetic acid mixtures improves yield and purity .
Q. How can reaction conditions (solvent, catalyst, temperature) be optimized for high yield?
- Methodological Answer :
- Solvent/Catalyst : Toluene with piperidine/acetic acid catalysts enhances Knoevenagel condensation efficiency, achieving yields >70% for analogous thiophene derivatives .
- Temperature/Time : Reflux conditions (100–120°C) for 5–6 hours balance reaction completion and side-product minimization .
- Workflow : Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .
Q. What analytical techniques are critical for structural confirmation?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
- NMR : Use - and -NMR to resolve aromatic protons (6.5–8.5 ppm for indole) and methylene groups in the tetrahydrobenzo[b]thiophene core (2.0–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (e.g., COMSOL, AI) aid in synthesis optimization or property prediction?
- Methodological Answer :
- Process Simulation : COMSOL Multiphysics models heat/mass transfer in reflux systems to optimize solvent ratios and reaction scales .
- AI-Driven Automation : Machine learning algorithms predict optimal reaction parameters (e.g., catalyst loading, solvent polarity) by training on historical yield data from similar heterocyclic syntheses .
Q. How should researchers address contradictions in spectroscopic data (e.g., tautomerism, polymorphism)?
- Methodological Answer :
- Tautomerism Studies : For oxadiazole-indole derivatives, use variable-temperature NMR to detect thione-thiol tautomerism, as seen in analogous 1,3,4-oxadiazole systems .
- X-ray Crystallography : Resolve polymorphic forms or regioisomeric ambiguities by comparing experimental/predicted spectra (e.g., Mercury CSD software) .
Q. What factorial design approaches are suitable for optimizing multi-variable reaction parameters?
- Methodological Answer :
- 2 Factorial Design : Vary factors like temperature (low/high), catalyst concentration (±10%), and solvent polarity (toluene vs. DMF) to identify dominant variables .
- Response Surface Methodology (RSM) : Model non-linear interactions between parameters (e.g., time vs. temperature) to maximize yield .
Q. How can regioselective functionalization of the indole or oxadiazole moieties be achieved?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at specific indole positions to guide electrophilic substitution .
- Protection/Deprotection : Use Boc-protected amines on the tetrahydrobenzo[b]thiophene core to prevent undesired side reactions during indole functionalization .
Q. What strategies validate the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
